molecular formula C16H10N6O4 B11074007 4,4'-Diphenyl-3,3'-azofuroxane

4,4'-Diphenyl-3,3'-azofuroxane

Cat. No.: B11074007
M. Wt: 350.29 g/mol
InChI Key: ALNGBJGWEMLNDV-UHFFFAOYSA-N
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Description

4,4’-Diphenyl-3,3’-azofuroxane is an organic compound characterized by its unique structure, which includes two phenyl groups and an azofuroxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diphenyl-3,3’-azofuroxane typically involves the reaction of 4,4’-diphenylfuroxane with suitable reagents under controlled conditions. One common method involves the use of oxidizing agents to facilitate the formation of the azofuroxane structure .

Industrial Production Methods

Industrial production methods for 4,4’-Diphenyl-3,3’-azofuroxane are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4,4’-Diphenyl-3,3’-azofuroxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine compounds .

Scientific Research Applications

4,4’-Diphenyl-3,3’-azofuroxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-Diphenyl-3,3’-azofuroxane involves its interaction with molecular targets through its azofuroxane moiety. This interaction can lead to various biochemical effects, depending on the specific pathways involved. The compound’s ability to undergo redox reactions and form stable intermediates is crucial to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diphenyl-3,3’-azofuroxane is unique due to its azofuroxane structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C16H10N6O4

Molecular Weight

350.29 g/mol

IUPAC Name

2-oxido-N-[(2-oxo-4-phenyl-1,2,5-oxadiazol-2-ium-3-ylidene)amino]-4-phenyl-1,2,5-oxadiazol-3-imine

InChI

InChI=1S/C16H10N6O4/c23-21-15(13(19-25-21)11-7-3-1-4-8-11)17-18-16-14(20-26-22(16)24)12-9-5-2-6-10-12/h1-10H

InChI Key

ALNGBJGWEMLNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NON(C2=NN=C3C(=NO[N+]3=O)C4=CC=CC=C4)[O-]

Origin of Product

United States

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